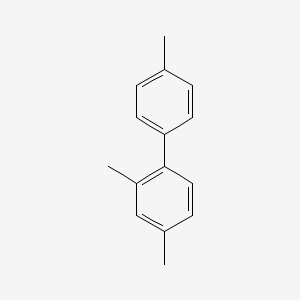

2,4,4'-Trimethyl-1,1'-biphenyl

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

76708-79-7 |

|---|---|

Molecular Formula |

C15H16 |

Molecular Weight |

196.29 g/mol |

IUPAC Name |

2,4-dimethyl-1-(4-methylphenyl)benzene |

InChI |

InChI=1S/C15H16/c1-11-4-7-14(8-5-11)15-9-6-12(2)10-13(15)3/h4-10H,1-3H3 |

InChI Key |

VWJZMMYPBCBIDM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C |

Origin of Product |

United States |

Computational and Theoretical Investigations of 2,4,4 Trimethyl 1,1 Biphenyl Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental tools for understanding the properties of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to provide insights into molecular structure, stability, and reactivity. For a molecule like 2,4,4'-trimethyl-1,1'-biphenyl, DFT, particularly with functionals like B3LYP, is a common choice due to its balance of accuracy and computational cost. ajchem-a.comnih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Charge Distribution)

The electronic structure of this compound can be analyzed through its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability, with a larger gap suggesting higher stability. eurjchem.com

Molecular Electrostatic Potential (MEP) maps are used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the electron-rich regions (negative potential) would likely be associated with the π-systems of the phenyl rings, while electron-deficient areas (positive potential) would be found around the hydrogen atoms.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.20 |

| LUMO | -1.50 |

| HOMO-LUMO Gap | 4.70 |

Conformational Analysis and Rotational Barriers Around the Biaryl Linkage

The two phenyl rings in biphenyl (B1667301) are not coplanar due to steric hindrance between the ortho-hydrogens. stackexchange.com In this compound, the presence of a methyl group at the 2-position would significantly influence the dihedral angle between the rings. Conformational analysis involves calculating the molecule's energy at different dihedral angles to determine the most stable conformation and the energy barriers to rotation. ic.ac.uk The rotational barrier is the energy required to move from a stable (gauche) conformation to a planar or perpendicular transition state. researchgate.netcomporgchem.com These barriers can be determined experimentally using techniques like variable temperature NMR and computationally through methods like DFT. rsc.orgrsc.org

| Compound | Rotational Barrier (kcal/mol) | Method |

|---|---|---|

| Biphenyl | ~2 | Experimental/Computational |

| 2,2'-Dimethylbiphenyl | ~15 | Computational researchgate.net |

| This compound | Not available | - |

Aromaticity Assessment and Electron Delocalization

Biphenyl is considered an aromatic compound because it consists of two aromatic benzene (B151609) rings. quora.com Hückel's rule (4n+2 π electrons) applies to each ring individually. libretexts.orglibretexts.orgmasterorganicchemistry.com While there is some electronic communication between the rings, they largely behave as independent aromatic systems due to the twisted conformation. stackexchange.com For this compound, the aromaticity of each ring would be assessed using computational methods that evaluate electron delocalization, such as Nucleus-Independent Chemical Shift (NICS) calculations. The methyl groups would have a minor electronic effect on the aromaticity of the rings.

Vibrational Frequency Analysis and Spectroscopic Correlations

Vibrational frequency analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra to aid in the identification and characterization of the molecule. For this compound, specific vibrational modes corresponding to C-H stretching, C-C ring stretching, and the inter-ring C-C stretch could be identified and compared with experimental data. ajchem-a.com

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govarxiv.org For this compound, MD simulations could be employed to explore its conformational space over time, providing a more dynamic picture of the rotational flexibility around the biaryl linkage than static quantum chemical calculations. dtu.dkmdpi.com These simulations can reveal the preferred dihedral angles and the frequency of transitions between different conformations in various environments, such as in a solvent or at different temperatures.

Theoretical Studies on Reaction Mechanisms and Transition States of Biphenyl Functionalization

Theoretical studies can elucidate the mechanisms of chemical reactions, including the functionalization of biphenyls. chem8.org For this compound, this could involve modeling reactions such as electrophilic substitution or cross-coupling reactions. rsc.org DFT calculations are used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. escholarship.org This information helps in understanding the reaction pathway, selectivity, and the role of catalysts. For instance, studies on nitrile-directed C-H functionalization of biphenyl derivatives have utilized DFT to reveal the role of a ligand-containing Pd-Ag dimeric transition state in achieving meta-selectivity. escholarship.org

Non-Covalent Interactions and Intermolecular Forces Analysis (e.g., Hydrogen Bonding, Pi-Stacking)

The supramolecular architecture and condensed-phase behavior of this compound are governed by a subtle interplay of non-covalent interactions. While the molecule lacks classical hydrogen bond donors, its aromatic nature and the presence of methyl substituents facilitate a range of weaker, yet significant, intermolecular forces. These include π-π stacking interactions between the biphenyl ring systems and C-H···π interactions involving the methyl groups and the aromatic faces. Computational and theoretical investigations are crucial for dissecting the nature and magnitude of these forces.

Detailed research into the non-covalent interactions of substituted biphenyls reveals that both the geometry and the electronic character of the substituents play a pivotal role. In this compound, the methyl groups act as weak electron-donating groups, which can modulate the quadrupole moment of the phenyl rings and, consequently, the nature of the π-π stacking.

Theoretical models predict that substituted benzene dimers, which serve as a fundamental model for the interactions in trimethylbiphenyl systems, favor parallel-displaced or T-shaped geometries over a face-to-face sandwich arrangement. This preference arises from a balance between attractive dispersion forces and repulsive electrostatic and exchange interactions. The parallel-displaced arrangement allows for significant attractive dispersion while minimizing Pauli repulsion.

Hydrogen Bonding: In the context of this compound, conventional hydrogen bonds are absent. However, the methyl C-H groups can act as weak hydrogen bond donors, interacting with the electron-rich π-systems of adjacent molecules in what are known as C-H···π interactions. These interactions are increasingly recognized as important forces in the stabilization of crystal structures and molecular aggregates. The geometry of these interactions is typically characterized by a methyl C-H group pointing towards the face of an aromatic ring of a neighboring molecule.

Pi-Stacking: The interaction between the aromatic rings of adjacent this compound molecules is a key stabilizing factor. These π-π stacking interactions are not simple attractions between the faces of the rings; instead, they are complex phenomena governed by a combination of electrostatic and dispersion forces. The electron-donating nature of the methyl substituents can influence the charge distribution of the π-system, which in turn affects the electrostatic component of the stacking interaction. Studies on related systems like the toluene (B28343) dimer show that dispersion is the dominant attractive force in π-stacking interactions. The presence of methyl groups, as in this compound, is expected to enhance the dispersion component of the interaction due to increased polarizability.

Below is an interactive data table with representative interaction energy components for the T-shaped benzene-toluene dimer, which can serve as a model for the C-H···π interactions involving the methyl-substituted rings of this compound.

Interaction Energy Decomposition for Benzene-Toluene T-shaped Dimer (kcal/mol)

| Interaction Component | Energy (kcal/mol) | Description |

|---|---|---|

| Electrostatics (Eelst) | -1.51 | Attractive or repulsive forces between the static charge distributions of the molecules. |

| Exchange (Eexch) | 2.53 | Short-range repulsion due to the Pauli exclusion principle. |

| Induction (Eind) | -0.41 | Attraction arising from the polarization of one molecule by the other. |

| Dispersion (Edisp) | -3.59 | Attraction due to correlated electron fluctuations (van der Waals forces). |

| Total Interaction Energy | -2.98 | The sum of all attractive and repulsive components. |

Data derived from computational studies on benzene-toluene dimers. The values serve as an illustrative example of the magnitude of different non-covalent forces.

The data illustrates that for a T-shaped arrangement, characteristic of a C-H···π interaction, the dispersion force is the largest attractive component, significantly outweighing the electrostatic and induction contributions. The repulsive exchange energy is also substantial, highlighting the importance of achieving an optimal geometry to balance these opposing forces. For this compound, the presence

Advanced Spectroscopic Characterization and Structural Elucidation Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the definitive structural elucidation of organic molecules like 2,4,4'-Trimethyl-1,1'-biphenyl. It provides precise information about the chemical environment of each nucleus.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and establishing the connectivity of the molecule.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comlibretexts.org For this compound, COSY spectra would reveal correlations between adjacent aromatic protons on each ring. For instance, the proton at C3 would show a correlation with the proton at C5, and the protons at C3' and C5' would show correlations with each other.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. hmdb.canih.gov This allows for the direct assignment of a carbon signal based on its attached proton's chemical shift. Each protonated aromatic carbon and each methyl carbon would show a cross-peak with its corresponding proton(s).

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is crucial for establishing long-range connectivity (typically over 2-4 bonds) between protons and carbons. researchgate.netlibretexts.orgceitec.cz This technique is particularly useful for identifying quaternary carbons (those without attached protons), such as C1, C1', C2, C4, and C4' in this compound. For example, the protons of the methyl group at C2 would show HMBC correlations to C1, C2, and C3. Similarly, the protons of the methyl group at C4 would correlate to C3, C4, and C5. These correlations are fundamental in piecing together the carbon skeleton.

A summary of expected key HMBC correlations is presented below.

| Protons (¹H) | Correlated Carbons (¹³C) (2-3 bonds away) |

| H-3 | C1, C2, C5 |

| H-5 | C1, C3, C4 |

| H-6 | C2, C4, C1' |

| H-3', H-5' | C1', C4' |

| 2-CH₃ | C1, C3 |

| 4-CH₃ | C3, C5 |

| 4'-CH₃ | C3', C5' |

This table represents predicted correlations based on the molecular structure.

While solution-state NMR describes the molecule's average structure, solid-state NMR (ssNMR) provides information about its structure and dynamics in the solid phase. nih.govacs.org This technique is sensitive to molecular packing, polymorphism (the existence of different crystal forms), and the local environment of atoms in a crystal lattice. researchgate.net For this compound, ssNMR could be used to study the torsion angle between the two phenyl rings in the crystalline state, which is often different from the average angle in solution due to packing forces. Furthermore, variable-temperature ssNMR experiments could reveal dynamic processes, such as the rotation of the methyl groups.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational energy levels of molecules. nih.gov It is an effective tool for identifying functional groups and gaining insight into molecular structure. masterorganicchemistry.com

The spectrum of this compound is characterized by several key vibrational modes:

Aromatic C-H Stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl groups (CH₃) give rise to characteristic stretching vibrations in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the phenyl rings produce a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic C-H bonds provide information about the substitution pattern of the rings. These occur in the 1300-1000 cm⁻¹ and 900-675 cm⁻¹ regions, respectively.

Methyl C-H Bending: Asymmetric and symmetric bending vibrations of the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR spectroscopy. nih.gov Vibrations of the biphenyl (B1667301) C-C bond and the symmetric breathing modes of the aromatic rings are often strong in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Type |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| Methyl C-H Bend | 1470 - 1370 | IR |

| Out-of-Plane C-H Bend | 900 - 675 | IR (Strong) |

This table represents typical frequency ranges for the specified functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Property Probing

UV-Vis spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions. libretexts.org

The UV-Vis spectrum of this compound is dominated by π → π* transitions associated with the conjugated biphenyl system. pharmatutor.org The promotion of an electron from a bonding π molecular orbital to an antibonding π* molecular orbital gives rise to strong absorption bands. libretexts.org The presence of methyl groups, which are weak electron-donating groups, may cause a slight red-shift (bathochromic shift) in the absorption maximum compared to unsubstituted biphenyl.

The optical bandgap (E_g) of a material is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). aps.org It can be estimated from the onset of absorption in the UV-Vis spectrum using a Tauc plot. This value is critical for understanding the electronic properties of the material and its potential use in optoelectronic devices.

| Transition Type | Expected Wavelength Range (nm) | Description |

| π → π* | ~250 - 280 | Strong absorption due to the conjugated biphenyl core. |

This table shows an estimated wavelength range based on related biphenyl compounds.

Luminescence is the emission of light from a substance after it has absorbed energy. Biphenyl derivatives are known to be core structures in various luminescent materials. researchgate.netrsc.org While this compound itself may not be a highly efficient emitter, its photophysical properties form a basis for understanding more complex luminescent molecules.

Some advanced materials based on biphenyl structures exhibit Thermally Activated Delayed Fluorescence (TADF) . rsc.orgwikipedia.org In TADF materials, non-emissive triplet excitons can be converted into emissive singlet excitons through thermal energy, a process called reverse intersystem crossing (RISC). nih.gov This allows for theoretical internal quantum efficiencies of up to 100% in organic light-emitting diodes (OLEDs). The efficiency of this process is highly dependent on a small energy gap between the lowest singlet and triplet excited states (ΔE_ST). The specific substitution pattern on the biphenyl core is critical for tuning these energy levels to achieve efficient TADF. rsc.orgnih.gov While this specific trimethyl-substituted biphenyl is not a known TADF emitter, its study provides insight into the fundamental electronic properties of the biphenyl scaffold used in such advanced materials.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the precise mass of a molecule with a high degree of accuracy. This allows for the confident determination of the elemental formula of a compound. For this compound (C₁₅H₁₆), HRMS would provide an exact mass measurement that can distinguish it from other molecules with the same nominal mass but different elemental compositions.

Theoretical HRMS Fragmentation Data for this compound

| Fragment Ion | Proposed Structure | m/z (Monoisotopic) | Fragmentation Pathway |

| [C₁₅H₁₆]⁺˙ | Molecular Ion | 196.1252 | Ionization of the parent molecule |

| [C₁₄H₁₃]⁺ | Loss of a methyl radical | 181.1017 | M⁺˙ - •CH₃ |

| [C₁₃H₁₀]⁺˙ | Loss of two methyl radicals | 166.0783 | M⁺˙ - 2(•CH₃) |

| [C₉H₁₁]⁺ | Cleavage of the biphenyl bond | 119.0861 | Cleavage leading to the 2,4-dimethylphenyl cation |

| [C₇H₇]⁺ | Tropylium ion | 91.0548 | Rearrangement and cleavage |

| [C₆H₅]⁺ | Phenyl cation | 77.0391 | Cleavage of the biphenyl bond leading to the p-tolyl cation followed by loss of CH₂ or direct formation |

This table is based on theoretical fragmentation pathways and not on experimental data.

The analysis of these fragment ions provides a fingerprint of the molecule's structure, confirming the presence of the trimethyl-substituted biphenyl core.

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering a complete picture of the molecular geometry. Furthermore, it reveals the packing of molecules in the crystal lattice, which is governed by intermolecular forces and defines the supramolecular structure.

As of now, there are no publicly available reports of the single-crystal X-ray structure of this compound. Therefore, a detailed discussion of its experimental crystal system, space group, and unit cell dimensions is not possible.

A hypothetical representation of the type of data that would be obtained from an X-ray crystallographic analysis is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would describe the symmetry of the unit cell. |

| Space Group | The space group would define the specific symmetry elements present in the crystal. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) would define the size and angles of the unit cell. |

| Z | The number of molecules per unit cell. |

| Dihedral Angle | The angle between the two phenyl rings would be a key structural feature, influenced by the steric hindrance of the methyl groups. |

| Intermolecular Interactions | The analysis would detail any C-H···π and π-π stacking interactions, including the distances and geometries of these contacts. |

This table represents the type of data that would be generated from an X-ray crystallography experiment and is not based on experimental results.

The elucidation of the precise solid-state structure through X-ray crystallography would be invaluable for understanding the physical properties of this compound and for the rational design of new materials.

Structure Property Relationships in 2,4,4 Trimethyl 1,1 Biphenyl Systems Excluding Biological/toxicological Activity

Influence of Methyl Substituents on Molecular Conformation, Planarity, and Chirality

The biphenyl (B1667301) system is characterized by a single bond connecting two phenyl rings. Rotation around this bond is possible, but it is often hindered by the presence of substituents, particularly at the ortho positions (the positions adjacent to the connecting bond). In 2,4,4'-trimethyl-1,1'-biphenyl, the methyl group at the 2-position (an ortho position) creates significant steric hindrance. wikipedia.org This steric crowding forces the two phenyl rings to twist relative to each other, resulting in a non-planar conformation. libretexts.org The dihedral angle, which is the angle between the planes of the two rings, is a key parameter in describing this conformation. For biphenyl itself, this angle is around 45 degrees. libretexts.org The presence of the ortho-methyl group in this compound is expected to lead to a larger dihedral angle to alleviate the steric strain.

This twisting of the biphenyl backbone has important consequences for the molecule's chirality. libretexts.org When the rotation around the central single bond is sufficiently restricted, and the substitution pattern on the rings is appropriate, atropisomers can be isolated. libretexts.org These are stereoisomers that result from hindered rotation about a single bond. libretexts.org For a biphenyl to be chiral, each ring must lack a plane of symmetry. In the case of this compound, the substitution pattern (2,4-dimethyl on one ring and 4'-methyl on the other) makes the molecule chiral. The hindered rotation due to the ortho-methyl group means that the two enantiomeric forms (mirror images) can potentially be separated. The energy barrier to this rotation must be high enough to prevent rapid interconversion at a given temperature. libretexts.org

The presence of methyl groups can also subtly influence bond lengths and angles within the phenyl rings themselves, although the most significant conformational effect is the dihedral angle between the rings.

Electronic and Steric Effects of Substituents on Reactivity and Electronic Properties

The methyl groups in this compound exert both electronic and steric effects that influence its reactivity and electronic properties. wikipedia.orgrsc.org

Electronic Effects: Methyl groups are known to be weakly electron-donating through an inductive effect. This means they can push electron density into the aromatic rings, making the rings more electron-rich and thus more susceptible to electrophilic attack. The positions of the methyl groups (2, 4, and 4') will direct incoming electrophiles to specific locations on the rings. However, in many cases, the electronic effects of methyl groups are considered to be relatively minor compared to their steric influence. bris.ac.uk

Steric Effects: The most dominant influence of the methyl groups, particularly the one at the 2-position, is steric hindrance. wikipedia.org This steric bulk can significantly slow down chemical reactions by physically blocking the approach of reactants to the reactive sites on the biphenyl core. wikipedia.orgresearchgate.net For instance, in reactions involving nucleophilic substitution or coordination to a metal center, the ortho-methyl group can shield the adjacent positions and the biphenyl linkage itself. researchgate.net This steric hindrance is a key factor in controlling the selectivity of reactions involving substituted biphenyls. wikipedia.org

The non-planar conformation induced by the steric hindrance also affects the electronic properties. The twisting of the phenyl rings disrupts the π-orbital overlap between them. This reduced conjugation leads to a wider energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) compared to a more planar biphenyl system. researchgate.net This change in the electronic structure can influence the molecule's absorption and emission of light, as well as its behavior in electronic devices.

| Effect | Description | Impact on this compound |

| Electronic (Inductive) | Methyl groups are weakly electron-donating. | Increases electron density on the phenyl rings, potentially influencing reactivity in electrophilic aromatic substitution. |

| Steric Hindrance | The physical bulk of the methyl groups, especially at the ortho-position. | Hinders the approach of reactants, slowing down reaction rates and influencing selectivity. Forces a non-planar conformation. wikipedia.orgresearchgate.net |

| Conjugation | The overlap of π-orbitals between the two phenyl rings. | The twisted conformation reduces π-orbital overlap, affecting the electronic and optical properties. |

Relationship between Molecular Architecture and Optical/Electronic Performance in Materials

The specific three-dimensional structure and electronic properties of this compound and its derivatives are directly linked to their potential performance in optical and electronic materials. The non-planar, chiral architecture and the electronic characteristics influenced by the methyl groups are key determinants.

The reduced conjugation due to the twisted biphenyl core, as mentioned earlier, affects the material's optical properties. A larger HOMO-LUMO gap generally corresponds to absorption and emission of light at shorter wavelengths (in the blue or ultraviolet region). By modifying the substituents on the biphenyl framework, it is possible to tune these properties. For instance, introducing electron-donating or electron-withdrawing groups at different positions can alter the energy levels and thus the color of light emitted or absorbed.

In the context of electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), the molecular packing in the solid state is crucial. The non-planar shape of this compound can influence how the molecules arrange themselves in a crystal lattice or a thin film. This packing, in turn, affects the efficiency of charge transport through the material. While a high degree of order can be beneficial for charge mobility, the non-planar nature of these molecules can sometimes lead to less efficient packing compared to more planar structures. However, this can also be an advantage in some applications, as it can prevent the formation of aggregates that can quench luminescence.

The introduction of methyl groups can also enhance the thermal stability and photoluminescence of materials. For example, in furan/phenylene co-oligomers, methyl substituents have been shown to improve thermostability and enhance photoluminescence due to the formation of J-aggregates. researchgate.net

| Structural Feature | Influence on Optical/Electronic Properties | Potential Application |

| Non-planar (twisted) conformation | Reduced conjugation, wider HOMO-LUMO gap, blue-shifted absorption/emission. | Blue-emitting materials in OLEDs. |

| Chirality (atropisomerism) | Interaction with circularly polarized light. | Chiroptical materials, sensors. |

| Methyl group substitution pattern | Tunable electronic properties and solid-state packing. | Organic semiconductors in OFETs, host materials in OLEDs. |

| Improved thermostability | Enhanced device lifetime and performance at higher temperatures. | Stable electronic devices. researchgate.net |

Structure-Dependent Supramolecular Recognition and Self-Assembly Behavior

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. rsc.orgwikipedia.org The specific shape and electronic properties of this compound can direct its participation in molecular recognition and self-assembly processes. rsc.orgdtic.mil

The non-planar and chiral nature of this compound can lead to specific host-guest interactions. The molecule can potentially act as a chiral host, selectively binding to guest molecules that have a complementary shape and electronic character. The methyl groups contribute to the definition of the binding cavity's shape and can also participate in weak van der Waals interactions with the guest.

In terms of self-assembly, the way this compound molecules interact with each other will determine the structure of the resulting supramolecular assembly. wikipedia.org The non-planar shape may prevent the close packing typically seen with flat, aromatic molecules. Instead, the molecules might arrange themselves in more complex, three-dimensional structures. The interplay of attractive forces (like π-π interactions between the phenyl rings, albeit weakened by the twist) and repulsive steric interactions from the methyl groups will govern the final assembled architecture. dtic.mil These self-assembled structures can range from simple dimers to more elaborate, extended networks. northwestern.edu

The ability to form well-defined supramolecular structures is of great interest for the development of functional materials. For example, self-assembled monolayers or liquid crystalline phases could be formed, with potential applications in sensors, catalysis, and nanotechnology. dtic.mil

Correlating Molecular Structure with Catalytic Efficiency

The structure of a ligand in a metal-based catalyst is a critical factor in determining the catalyst's efficiency and selectivity. nih.govnih.gov Derivatives of this compound can be used as ligands in catalysis, particularly in reactions where the steric and electronic properties of the ligand can be used to control the outcome of the reaction.

The steric bulk of the ortho-methyl group in a this compound-based ligand can create a specific coordination environment around the metal center. This can influence the binding of substrates and the stability of reaction intermediates, thereby affecting the catalytic turnover rate and the selectivity of the reaction. For example, in cross-coupling reactions like the Suzuki-Miyaura coupling, bulky phosphine (B1218219) ligands are often used to promote the desired bond formation and suppress side reactions. researchgate.netorgsyn.org A ligand derived from this compound could offer a unique steric profile to fine-tune the catalytic activity.

The chiral nature of this compound is particularly important for asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product in excess. A chiral ligand can transfer its stereochemical information to the catalytic reaction, leading to the preferential formation of one enantiomer over the other. The specific dihedral angle and the arrangement of the methyl groups in a this compound-based ligand would define the shape of the chiral pocket around the metal center, which is key to achieving high enantioselectivity.

The electronic properties of the ligand also play a role. The electron-donating nature of the methyl groups can influence the electron density at the metal center, which in turn affects its reactivity and catalytic cycle. The efficiency of a catalyst is often a delicate balance of these steric and electronic factors. nih.govucsb.edu

| Structural Feature of Ligand | Influence on Catalytic Efficiency | Example Application |

| Steric Bulk (ortho-methyl group) | Controls substrate access to the metal center, influences selectivity. | Cross-coupling reactions, hydroformylation. |

| Chirality (atropisomerism) | Enables enantioselective synthesis of chiral molecules. | Asymmetric hydrogenation, asymmetric C-C bond formation. |

| Electronic Properties (electron-donating methyl groups) | Modulates the reactivity of the metal center. | Tuning catalytic activity in various transformations. |

Applications in Chemical and Materials Science

Building Blocks for Advanced Porous Materials

The rigid and well-defined geometry of the biphenyl (B1667301) unit makes it an attractive building block for the construction of porous crystalline materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). These materials are noted for their high surface areas and tunable pore structures.

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. rsc.org The modular nature of COF synthesis allows for the precise design of their structures and functions. rsc.org While there is no specific research detailing the use of 2,4,4'-Trimethyl-1,1'-biphenyl in COF synthesis, the principles of COF design suggest its potential as a valuable monomer.

The construction of COFs often relies on highly symmetric building blocks to ensure crystalline and porous structures. However, recent studies have demonstrated that asymmetric building blocks can also lead to the formation of highly crystalline COFs. nih.gov For instance, the self-polycondensation of an asymmetric hexaphenylbenzene-based monomer has been shown to produce a crystalline COF with a well-defined triangular topology. nih.gov This indicates that the asymmetry of this compound would not necessarily impede the formation of an ordered framework.

The table below shows examples of biphenyl-based building blocks that have been successfully used in the synthesis of COFs.

| Building Block | Functional Groups | Resulting COF Application |

| 4,4'-Biphenyldicarbaldehyde | Aldehyde | Photocatalysis |

| 2,2'-([1,1'-biphenyl]-4,4'-diyl)diacetonitrile | Nitrile | Light-harvesting |

| 1,3,5-Tris(4-aminophenyl)benzene | Amine | Gas storage |

This table presents examples of related compounds to illustrate the potential of biphenyl derivatives in COF synthesis.

Metal-Organic Frameworks (MOFs) are crystalline materials composed of metal ions or clusters coordinated to organic ligands. The vast library of potential organic linkers allows for a high degree of control over the structure and properties of MOFs. Biphenyl derivatives functionalized with coordinating groups like carboxylates or pyridyls are commonly used as ligands in MOF synthesis.

While direct use of this compound as a ligand precursor for MOFs has not been reported, its derivatives could be designed for this purpose. For example, carboxylation of the biphenyl core would yield a dicarboxylic acid ligand. The asymmetric nature of this ligand could lead to the formation of MOFs with lower symmetry and potentially interesting catalytic or separation properties. The methyl groups would project into the pores of the framework, influencing their size, shape, and chemical environment.

The following table provides examples of biphenyl-based ligands used in MOF synthesis and their resulting applications.

| Ligand Precursor | Coordinating Groups | MOF Application |

| [1,1'-Biphenyl]-4,4'-dicarboxylic acid | Carboxylate | Gas storage and separation |

| 2-Fluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid | Carboxylate | Selective gas adsorption |

| Tetra(4-pyridyl)-porphine | Pyridyl | Catalysis, Stimuli-responsive material |

This table presents examples of related compounds to illustrate the potential of biphenyl derivatives in MOF synthesis.

Components in Organic Electronic and Optoelectronic Devices

Biphenyl derivatives are a cornerstone in the field of organic electronics due to their rigid, conjugated structures which facilitate charge transport and their inherent chemical and thermal stability. rsc.orgbohrium.com

In the realm of organic electronics, biphenyl-containing molecules are frequently employed as charge-transporting or emissive materials in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). royalsocietypublishing.org The biphenyl unit provides a robust, conjugated scaffold whose electronic properties can be tuned through the addition of various substituents. royalsocietypublishing.org

Although there are no specific reports on the application of this compound in this context, its structural features suggest potential. The trimethyl-substituted biphenyl core could serve as a building block for larger, more complex organic semiconductors. The methyl groups can enhance solubility, which is beneficial for solution-based processing of electronic devices, and can also influence the molecular packing in the solid state, which in turn affects charge mobility. Recent research on biphenyl enamines has demonstrated that subtle structural variations on the biphenyl core can lead to significant changes in properties, with some derivatives showing promise for use in OLEDs and solar cells. royalsocietypublishing.org

The table below lists examples of biphenyl derivatives and their roles in organic electronic devices.

| Compound/Material Class | Role in Device | Key Property |

| Biphenyl enamines | p-type semiconductor, hole-transporting material | High thermal stability, good charge mobility |

| N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) | Hole-transporting layer in OLEDs | High hole mobility, good thermal stability |

| 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) | Host material for phosphorescent emitters in OLEDs | High triplet energy, good charge transport |

This table presents examples of related compounds to illustrate the potential of biphenyl derivatives in organic electronics.

The biphenyl unit is a classic mesogen, a fundamental component of many liquid crystalline materials. tandfonline.comrsc.org The rigidity and linearity of the biphenyl core are conducive to the formation of the anisotropic liquid crystal phases (e.g., nematic, smectic) that are essential for display technologies. nih.gov The properties of a liquid crystal molecule, such as its clearing point and dielectric anisotropy, can be finely tuned by attaching different substituent groups to the biphenyl core. rsc.org

While this compound itself is not a liquid crystal, it can serve as a precursor for the synthesis of liquid crystalline materials. The introduction of a long alkyl chain at one end and a polar group (like a cyano or alkoxy group) at the other end of the biphenyl unit is a common strategy for designing liquid crystals. The asymmetrical methylation on the biphenyl core of this compound could lead to interesting and potentially useful properties in the resulting liquid crystals, such as influencing the tilt angle in smectic phases or inducing chirality. A theoretical study on biphenyl derivatives has suggested that conformationally restricted biphenyl cores with polar functional groups have the potential to be effective chiral dopants for liquid crystals. jcsp.org.pkresearchgate.net

The following table presents data for some well-known biphenyl-based liquid crystals.

| Compound | Phase Transition Temperatures (°C) | Application/Significance |

| 4-Cyano-4'-pentylbiphenyl (5CB) | K 22.5 N 35.0 I | Model nematic liquid crystal for research |

| 4-Cyano-4'-octylbiphenyl (8CB) | K 21.5 SmA 33.5 N 40.5 I | Exhibits both nematic and smectic A phases |

| 4-(β-4-Cyanophenylethyl)-4'-ethoxybiphenyl | K 116 N 224 I | High clearing point, wide nematic range |

This table shows properties of well-studied liquid crystals containing the biphenyl core to provide context. K = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic liquid.

Ligands in Organometallic Chemistry and Catalysis

Biphenyl-based phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis, particularly in asymmetric synthesis where they can induce high levels of enantioselectivity. nih.govnih.govchemrxiv.org The biphenyl backbone provides a rigid and sterically defined scaffold for the coordinating phosphorus atoms. Atropisomerism, a type of axial chirality that arises from restricted rotation around the C-C single bond connecting the two phenyl rings, is a key feature of many successful biphenyl-based ligands like BINAP and MeO-BIPHEP. nih.govslideshare.netlibretexts.org

The substitution pattern of this compound, with methyl groups at two ortho positions and one para position, makes it a potential precursor for new types of ligands. While it does not possess the C2 symmetry often found in highly effective chiral ligands, the development of ligands with lower symmetry is an active area of research. nih.govchemrxiv.org Functionalization of this compound, for example, by introducing phosphino (B1201336) groups, could yield novel ligands for various catalytic applications. The steric bulk and electronic effects of the methyl groups would influence the coordination geometry and the catalytic activity and selectivity of the resulting metal complexes. The development of diverse and adjustable axially chiral biphenyl ligands is a continuous effort in the field of asymmetric catalysis. nih.govchemrxiv.orgchemrxiv.org

The table below lists some notable biphenyl-based ligands and their applications in catalysis.

| Ligand Name | Key Structural Feature | Application in Catalysis |

| BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) | Axially chiral binaphthyl | Asymmetric hydrogenation, isomerization |

| MeO-BIPHEP (6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl) | Axially chiral biphenyl | Asymmetric hydrogenation of ketones |

| Buchwald-type biaryl phosphines | Sterically hindered biaryl | Palladium-catalyzed cross-coupling reactions |

This table provides examples of important biphenyl-based ligands to illustrate the potential of this class of compounds in catalysis.

Supramolecular Chemistry and Host-Guest Systems

No specific studies on the molecular recognition and self-assembly properties of this compound were found in the available literature. Supramolecular chemistry often explores how molecules like biphenyl derivatives can interact to form larger, ordered structures through non-covalent interactions. This field investigates the principles of host-guest chemistry, where one molecule can bind to another. rsc.org However, the role of this compound as either a host or guest molecule in such systems has not been documented.

The concept of molecular machines involves the design and synthesis of molecules that can perform mechanical-like movements in response to external stimuli. nobelprize.orgaps.orgcmu.edu These are often complex systems built from specific molecular components. sciepub.com A thorough review of the literature did not reveal any instances where this compound has been incorporated into the structure of a molecular machine or a functional supramolecular system.

Environmental Chemistry and Degradation Studies Excluding Ecotoxicity/safety Profiles

Environmental Fate and Transport Mechanisms of Biphenyls and Related Compounds

The environmental fate and transport of biphenyls are governed by processes such as volatilization, sorption to soil and sediment, and transport in air and water. cdc.gov Polychlorinated biphenyls (PCBs), which are structurally related to trimethyl-biphenyls, are known for their persistence and tendency to bioaccumulate. nih.gov They bind strongly to organic matter in soil, sediment, and atmospheric particulates. researchgate.netepa.gov This sorption behavior limits their mobility in one sense but also allows for long-range transport when the sorbed particles are moved by wind or water currents. researchgate.netepa.gov

Generally, the physical-chemical properties of a specific biphenyl (B1667301) congener determine its behavior. For instance, less chlorinated PCBs are more water-soluble, more volatile, and more likely to biodegrade than their highly chlorinated counterparts. nih.gov By analogy, 2,4,4'-Trimethyl-1,1'-biphenyl, with its methyl substituents, would have different partitioning characteristics compared to chlorinated biphenyls. Its lower molecular weight compared to highly chlorinated PCBs might suggest a greater potential for volatilization. The Henry's Law constant is a key parameter in this regard, indicating the tendency of a chemical to partition between air and water. cdc.gov Chemicals with a high Henry's Law Constant are more likely to volatilize from water surfaces. cdc.gov

The movement of biphenyls in aqueous systems is predominantly tied to particle-bound transport due to their hydrophobic nature. epa.gov Processes like advection and dispersion, influenced by tidal flows and water currents, are major drivers of their distribution in aquatic environments. epa.gov

Table 1: Factors Influencing Environmental Fate and Transport of Biphenyls

| Factor | Influence on Fate and Transport | Relevance to this compound (Inferred) |

| Sorption | Binds to organic carbon in soil and sediment, reducing mobility in water but allowing transport on particles. researchgate.netepa.gov | Expected to sorb to organic matter, similar to other biphenyls. The degree of sorption will depend on its specific octanol-water partitioning coefficient (Kow). |

| Volatility | Governs the transfer from water/soil to the atmosphere. epa.gov | Methyl groups may influence vapor pressure differently than chlorine, but some degree of volatilization is expected. |

| Water Solubility | Affects the concentration in the dissolved phase and bioavailability. nih.gov | Likely to have low water solubility, a characteristic feature of the biphenyl class. |

| Climatic Factors | Precipitation, runoff, and evaporation rates influence migration pathways and deposition. cdc.gov | Regional climate will affect its movement through watersheds and atmospheric deposition patterns. |

Biodegradation Pathways in Environmental Compartments

The breakdown of organic compounds by microorganisms is a critical process for their removal from the environment. The structure of a biphenyl molecule, particularly the number and position of its substituents, strongly influences its susceptibility to microbial attack.

The aerobic biodegradation of biphenyl and its less-chlorinated derivatives is well-documented. ethz.ch Many bacteria are capable of using biphenyl as a growth substrate. acs.org The central metabolic route is the "upper biphenyl pathway," which is initiated by a multi-component enzyme system called biphenyl dioxygenase. ethz.chresearchgate.net

This enzyme introduces two hydroxyl groups onto one of the aromatic rings, typically at the 2,3-position, to form a cis-2,3-dihydro-2,3-dihydroxybiphenyl. researchgate.netnih.gov This is followed by dehydrogenation to form 2,3-dihydroxybiphenyl. A subsequent enzyme, 2,3-dihydroxybiphenyl 1,2-dioxygenase, cleaves the dihydroxylated ring to produce a meta-cleavage product, 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate. researchgate.net Further enzymatic steps break this down into a benzoate (B1203000) derivative and a five-carbon aliphatic acid, which can then enter central metabolism. ethz.chresearchgate.net

This pathway is also operative for many substituted biphenyls, including PCBs. ethz.ch Microorganisms like Rhodococcus, Pseudomonas, and Burkholderia are known PCB degraders. researchgate.netnih.gov For substituted biphenyls, the dioxygenase enzyme typically attacks the less-substituted ring. nih.gov The degradation of this compound would likely proceed through this pathway, with the initial attack occurring on the less-substituted 4'-methylphenyl ring or the 2,4-dimethylphenyl ring.

The pattern of substitution on the biphenyl rings has a profound effect on the rate and extent of biodegradation. researchgate.netnih.gov

Key Findings from PCB Biodegradation Studies:

Number of Substituents: Generally, degradation rates decrease as the number of chlorine substituents increases. nih.gov Compounds with more than four chlorines are significantly less biodegradable. nih.gov

Position of Substituents: The location of substituents is critical. Ortho-substitution (at the 2, 2', 6, or 6' positions) often hinders degradation due to steric effects that impede the binding of the molecule to the dioxygenase enzyme. nih.gov However, some bacterial strains, like Burkholderia sp. strain LB400, possess a biphenyl dioxygenase that can overcome some steric hindrance, suggesting that electronic effects of the substituents can also be a major factor. nih.gov

Ring Selection: Attack is preferentially on the un-substituted or less-substituted ring. nih.gov

Table 2: General Aerobic Biodegradation Pathway of Biphenyl

| Step | Compound | Enzyme |

| 1 | Biphenyl | Biphenyl Dioxygenase |

| 2 | cis-2,3-Dihydro-2,3-dihydroxybiphenyl | Dihydrodiol Dehydrogenase |

| 3 | 2,3-Dihydroxybiphenyl | 2,3-Dihydroxybiphenyl 1,2-Dioxygenase |

| 4 | 2-Hydroxy-6-oxo-6-phenylhexa-2,4-dienoate | HOPDA Hydrolase |

| 5 | Benzoate + 2-Hydroxypenta-2,4-dienoate | - |

Source: Adapted from Eawag-BBD Biphenyl Degradation Pathway. ethz.chresearchgate.net

Advanced Analytical Methodologies for Environmental Detection and Quantification

The detection and quantification of this compound in environmental samples present a significant analytical challenge due to its likely low concentrations and the complexity of the matrices in which it may be found. Advanced analytical methodologies, primarily centered around chromatography coupled with mass spectrometry, are essential for achieving the required sensitivity and selectivity.

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone technique for the analysis of semi-volatile organic compounds like this compound. thermofisher.comnih.gov For enhanced sensitivity and selectivity, particularly in complex matrices, gas chromatography-tandem mass spectrometry (GC-MS/MS) is often employed. nih.gov This technique allows for the selection of specific precursor-to-product ion transitions, which minimizes interference from co-eluting compounds and improves the signal-to-noise ratio. High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-HRMS), provides highly accurate mass measurements, which aids in the confident identification of target compounds and is a powerful tool in non-target screening. nih.govdiva-portal.orgjhu.edu

For chromatographic separation, capillary columns with various stationary phases are utilized. A common choice for nonpolar compounds like trimethylated biphenyls is a DB-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase. nih.gov The temperature program of the GC oven is optimized to ensure the separation of the target analyte from other isomers and structurally related compounds.

The following table summarizes typical instrumental parameters for the GC-MS analysis of biphenyl compounds, which would be applicable to this compound.

| Parameter | Typical Setting | Purpose |

| Gas Chromatograph | ||

| Injection Mode | Splitless | To maximize the transfer of the analyte to the column for trace-level detection. brjac.com.br |

| Injector Temperature | 250 - 300 °C | To ensure rapid and complete volatilization of the analyte. nih.govbrjac.com.br |

| Carrier Gas | Helium or Hydrogen | To transport the analyte through the column. |

| Column | e.g., DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) | To separate the analyte from other components in the sample. nih.gov |

| Oven Temperature Program | e.g., Initial 60°C, ramp to 300°C | To achieve optimal separation of compounds with different boiling points. brjac.com.br |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | To create characteristic fragmentation patterns for identification. |

| Mass Analyzer | Quadrupole, Triple Quadrupole (MS/MS), or Time-of-Flight (TOF) | To separate ions based on their mass-to-charge ratio. diva-portal.org |

| Acquisition Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted analysis; Full Scan for non-targeted screening. | To enhance sensitivity and selectivity for known compounds or to detect a wide range of compounds. |

Non-Target Screening Approaches for Unknown Biphenyls

Non-target screening (NTS) has emerged as a crucial tool for identifying previously unknown or "emerging" contaminants in the environment. diva-portal.orgjhu.edunih.gov This approach is particularly relevant for compounds like this compound, which may not be included in routine monitoring programs. Instead of searching for a predefined list of chemicals, NTS workflows acquire comprehensive data, typically using high-resolution mass spectrometry (HRMS), and then employ sophisticated data processing to tentatively identify compounds present in a sample. nih.govdiva-portal.org

The general workflow for non-target screening involves:

Sample Preparation: A generic extraction method is used to isolate a broad range of chemicals from the sample matrix. jhu.edu

Data Acquisition: The sample extract is analyzed using GC-HRMS or LC-HRMS in full-scan mode to acquire high-resolution mass spectra of all ionizable compounds. diva-portal.org

Data Processing: Specialized software is used to detect peaks, perform deconvolution, and generate a list of features (accurate mass, retention time, and intensity).

Compound Identification: The accurate mass data is used to generate possible elemental formulas. These formulas are then searched against large chemical databases (e.g., PubChem, ChemSpider) to find potential candidate structures. Fragmentation patterns from MS/MS spectra, if available, are compared with library spectra or in-silico fragmentation predictions to increase confidence in the identification. nih.gov

While no specific studies detailing the non-target identification of this compound were found, the principles of NTS are directly applicable. The presence of this compound in an environmental sample could be revealed through such an untargeted analysis, paving the way for further investigation and targeted monitoring.

Sample Preparation and Extraction Techniques for Environmental Matrices

The effective extraction and cleanup of this compound from complex environmental matrices such as water, soil, sediment, and biota is a critical prerequisite for accurate analysis. The choice of technique depends on the matrix type and the physicochemical properties of the analyte.

For solid samples like soil and sediment, several extraction techniques can be employed:

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to extract analytes with organic solvents more efficiently and faster than traditional methods. researchgate.net

Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and sample, accelerating the extraction process.

Soxhlet Extraction: A classic and robust method involving continuous extraction with a solvent.

Ultrasonic Extraction (Sonication): Ultrasound is used to enhance the extraction of analytes from the sample matrix.

For liquid samples such as water, common extraction methods include:

Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible organic solvent to partition the analyte into the solvent phase.

Solid-Phase Extraction (SPE): Water samples are passed through a cartridge containing a solid sorbent that retains the analyte, which is then eluted with a small volume of solvent. This technique also serves as a concentration step.

Following extraction, a cleanup step is often necessary to remove interfering co-extracted substances like lipids or humic acids. This is commonly achieved using column chromatography with adsorbents such as silica (B1680970) gel or Florisil. nih.gov

The following table summarizes various sample preparation techniques applicable to the analysis of biphenyls in different environmental matrices.

| Environmental Matrix | Extraction Technique | Cleanup Method |

| Water | Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE) | Often minimal cleanup required after SPE. |

| Soil/Sediment | Pressurized Liquid Extraction (PLE), Microwave-Assisted Extraction (MAE), Soxhlet Extraction | Column chromatography (e.g., Silica gel, Florisil). |

| Biota (e.g., fish tissue) | Pressurized Liquid Extraction (PLE), Soxhlet Extraction, Gel Permeation Chromatography (GPC) | Gel Permeation Chromatography (GPC) to remove lipids, followed by column chromatography. nih.gov |

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of unsymmetrical biphenyls like 2,4,4'-Trimethyl-1,1'-biphenyl has been a significant focus of organic chemists. Traditional methods often face challenges in controlling regioselectivity and achieving high yields, leading to the exploration of more advanced and sustainable synthetic routes.

The Suzuki-Miyaura cross-coupling reaction has emerged as one of the most effective and widely used methods for the synthesis of unsymmetrical biaryls. nih.govgre.ac.uk This palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or ester) and an organohalide offers mild reaction conditions and tolerance to a wide range of functional groups. nih.gov For the synthesis of this compound, a plausible route involves the coupling of 4-methylphenylboronic acid with 1-halo-2,4-dimethylbenzene.

Future research in this area is geared towards enhancing the sustainability of these processes. This includes the development of:

Greener Solvents: Replacing traditional organic solvents with water or other environmentally benign alternatives is a key goal. Research has shown that the addition of surfactants or the use of specific water-soluble catalysts can facilitate Suzuki-Miyaura reactions in aqueous media.

More Efficient Catalysts: The development of highly active palladium catalysts, including nanoparticle-based systems, allows for lower catalyst loadings, reducing both cost and environmental impact. gre.ac.uk Furthermore, exploring catalysts based on more abundant and less toxic metals like iron is an active area of investigation. nih.gov

One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for isolating intermediates can significantly improve efficiency and reduce waste.

Table 1: Comparison of Synthetic Methodologies for Unsymmetrical Biphenyls

| Method | Advantages | Disadvantages | Relevance to this compound |

| Suzuki-Miyaura Coupling | High yields, mild conditions, functional group tolerance. nih.gov | Palladium catalyst can be expensive; potential for heavy metal contamination in products. | Highly suitable due to the commercial availability of relevant boronic acids and aryl halides. |

| Stille Coupling | Similar to Suzuki, good for complex molecules. | Uses toxic organotin reagents. | Less favored due to the toxicity of tin compounds. |

| Ullmann Reaction | Useful for certain substrates. | Often requires high temperatures and copper catalysts. nih.gov | Can be an alternative, but Suzuki coupling is generally preferred for its milder conditions. |

| Grignard Cross-Coupling | Utilizes readily available Grignard reagents. | Can be sensitive to functional groups. | A potential route, though may require protection of certain functional groups. |

Advanced Computational Design for Tailored Properties

Computational chemistry offers powerful tools for predicting the properties of molecules like this compound and for designing new derivatives with specific functionalities. Techniques such as Density Functional Theory (DFT) and quantitative structure-activity relationship (QSAR) studies are invaluable in this regard.

While specific computational studies on this compound are not widely published, the principles of computational chemistry allow for the prediction of its key properties. The substitution pattern of the three methyl groups influences the molecule's electronic and steric characteristics. The methyl groups are electron-donating, which can affect the reactivity of the phenyl rings in electrophilic substitution reactions. nih.gov The ortho-methyl group, in particular, will induce a significant torsional angle between the two phenyl rings, a key feature of many substituted biphenyls. nih.gov

Future research will likely involve:

Predictive Modeling: Using DFT to calculate properties such as rotational barriers, electronic spectra, and ionization potentials to guide experimental work.

Virtual Screening: Computationally designing and evaluating libraries of related trimethyl-biphenyl derivatives for potential applications, for instance, as components in organic light-emitting diodes (OLEDs) or as pharmaceutical intermediates.

Mechanism Elucidation: Using computational methods to study the mechanisms of reactions involving this compound, leading to a better understanding of its chemical behavior.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Method of Prediction/Basis |

| Molecular Formula | C15H16 | Based on chemical structure. |

| Molecular Weight | 196.29 g/mol | Calculated from the molecular formula. |

| Torsional Angle | Significant twist due to the ortho-methyl group. | General knowledge of sterically hindered biphenyls. |

| Electron Density | Increased on the phenyl rings due to electron-donating methyl groups. | Inductive and hyperconjugation effects of alkyl groups. |

| Reactivity | Prone to electrophilic aromatic substitution. | General reactivity of alkyl-substituted aromatic compounds. |

Integration of Trimethyl-1,1'-Biphenyl into Multi-Functional Materials

The unique structural and electronic properties of substituted biphenyls make them attractive building blocks for a variety of functional materials. While specific applications of this compound in this context are not yet well-documented, its characteristics suggest potential for integration into several material types.

Liquid Crystals: The rigid core of the biphenyl (B1667301) unit is a common feature in liquid crystal molecules. The specific substitution pattern of this compound could be exploited to tune the mesomorphic properties (the phases between liquid and solid) of new liquid crystalline materials. nih.gov

Polymers and Organic Frameworks: Biphenyl derivatives can be used as monomers in the synthesis of high-performance polymers or as linkers in the construction of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). chimia.ch These materials have applications in gas storage, separation, and catalysis. The trimethyl substitution could influence the porosity and catalytic activity of such frameworks.

Organic Electronics: The biphenyl scaffold is also found in materials used for organic electronics, such as OLEDs. nih.gov The electronic properties imparted by the methyl groups could be beneficial for charge transport or for tuning the emission color of luminescent materials.

Future research will likely focus on synthesizing derivatives of this compound with additional functional groups that allow for their incorporation into these advanced materials.

Exploration of New Reactivity Modes and Applications in Chemical Synthesis

The reactivity of this compound is largely governed by the chemistry of its aromatic rings. The electron-donating methyl groups are expected to activate the rings towards electrophilic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. nih.gov The positions of substitution will be directed by the existing methyl groups.

Beyond classical aromatic chemistry, emerging areas of research could unveil new reactivity modes:

C-H Activation: Direct functionalization of the C-H bonds of the aromatic rings or the methyl groups offers a more atom-economical way to synthesize new derivatives compared to traditional cross-coupling reactions that require pre-functionalized starting materials.

Asymmetric Catalysis: The chiral nature of some substituted biphenyls (atropisomerism) makes them valuable as ligands in asymmetric catalysis. While this compound itself is not chiral, it could serve as a precursor to chiral derivatives.

Photoredox Catalysis: This rapidly developing field uses light to drive chemical reactions and could open up new avenues for the functionalization of biphenyl compounds under mild conditions.

The exploration of these new reactivity modes could lead to the development of novel synthetic intermediates and compounds with interesting biological or material properties.

Challenges and Opportunities in Academic Research on Substituted Biphenyl Compounds

The study of substituted biphenyls, including this compound, presents both significant challenges and exciting opportunities for academic researchers.

Challenges:

Synthesis of Unsymmetrical Biphenyls: Achieving high yields and selectivity in the synthesis of unsymmetrically substituted biphenyls can be difficult, especially on a large scale. nih.gov

Steric Hindrance: The presence of ortho-substituents, as in this compound, can sterically hinder reactions at or near the biphenyl linkage, complicating further functionalization. nih.gov

Purification: The separation of the desired product from starting materials and byproducts, such as homocoupled products, can be challenging.

Toxicity of Precursors and Catalysts: Some of the reagents and catalysts used in biphenyl synthesis, such as organotin compounds or heavy metals, are toxic and require careful handling and disposal. nih.gov

Opportunities:

Medicinal Chemistry: Substituted biphenyls are a common motif in many pharmaceuticals. The development of new synthetic methods and a deeper understanding of their structure-activity relationships could lead to the discovery of new drug candidates. nih.govnih.gov

Materials Science: The versatility of the biphenyl scaffold provides a platform for the design of new materials with tailored optical, electronic, and physical properties for applications in areas like displays, sensors, and energy storage. nih.govdatainsightsmarket.com

Sustainable Chemistry: There is a significant opportunity to develop greener and more sustainable methods for the synthesis of biphenyl compounds, addressing the challenges of waste generation and the use of hazardous substances.

Fundamental Research: The study of the fundamental properties of substituted biphenyls, such as their conformational dynamics and reactivity, continues to contribute to our basic understanding of organic chemistry. nih.gov

Q & A

Q. What are the recommended synthetic routes for 2,4,4'-Trimethyl-1,1'-biphenyl, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling using palladium catalysts, with 2,4-dimethylbromobenzene and 4-methylphenylboronic acid as precursors. Key parameters include:

- Catalyst choice: Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity .

- Solvent system: Toluene/ethanol with Na₂CO₃ as a base to minimize side reactions.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >98% purity .

Q. How should spectroscopic characterization (NMR, GC-MS) be conducted to confirm structural integrity?

- Methodological Answer :

- ¹H NMR : Expect signals at δ 2.3–2.5 ppm (methyl groups) and δ 6.8–7.3 ppm (aromatic protons). Compare with reference spectra from NIST Chemistry WebBook .

- GC-MS : Use a non-polar column (e.g., DB-5MS) with electron ionization (70 eV). The molecular ion peak (m/z 196) and fragmentation patterns (e.g., loss of methyl groups) should align with NIST-standardized data .

Q. What are the critical parameters for designing toxicity studies on this compound?

- Methodological Answer : Follow EPA’s systematic literature review framework:

- Database selection: PubMed, SciFinder, and TOXLINE for toxicological data.

- Keywords: "2,4,4'-Trimethylbiphenyl" + "hepatotoxicity" or "bioaccumulation."

- Study inclusion criteria: Peer-reviewed in vivo/in vitro studies with dose-response data .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for biphenyl derivatives be resolved?

- Methodological Answer :

- Data validation : Replicate experiments under standardized conditions (catalyst loading, temperature).

- Analytical cross-check : Use HPLC (C18 column, acetonitrile/water) to quantify unreacted precursors and byproducts .

- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify variables (e.g., solvent polarity) causing yield discrepancies .

Q. What strategies optimize regioselectivity in C–H activation reactions involving this compound?

- Methodological Answer :

- Directing groups : Introduce temporary substituents (e.g., -OMe) to steer activation to ortho positions .

- Metal-ligand systems : Use Ru(II) or Ir(III) catalysts with bidentate ligands (e.g., Cp*RhCl₂) for enhanced steric control .

- Computational pre-screening : DFT calculations (B3LYP/6-31G*) to predict reactive sites based on electron density maps .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer :

- QSAR models : Input molecular descriptors (logP, polar surface area) into EPI Suite to estimate biodegradation half-lives .

- Molecular dynamics : Simulate interactions with soil organic matter using GROMACS to assess adsorption potential .

Q. What analytical techniques differentiate this compound from its structural isomers (e.g., 3,4,4'-Trimethylbiphenyl)?

- Methodological Answer :

- High-resolution MS : Exact mass (m/z 196.1252) vs. isomers (e.g., m/z 196.1256 for 3,4,4’-isomer) .

- ¹³C NMR : Compare aromatic carbon shifts; 2,4,4’-substitution shows distinct splitting patterns versus meta-substituted isomers .

Q. How can biological activity assays be designed to evaluate its antimicrobial potential?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.